5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine
Overview
Description
“5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine” is a complex organic compound. It contains a pyrrolopyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring . The molecule is substituted with bromo, chloro, and triisopropylsilyl groups .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It has a pyrrolo[2,3-c]pyridine core, with bromo and chloro substituents at the 5 and 7 positions, respectively. The 1 position is substituted with a triisopropylsilyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolopyridines can undergo various reactions, including condensation with α-bromoketones .Scientific Research Applications
Spectroscopic Characterization and Antimicrobial Studies
One area of application involves the use of similar bromo-chloro pyridine derivatives in spectroscopic characterization and studying their antimicrobial properties. For instance, 5-Bromo-2-(trifluoromethyl)pyridine has been characterized spectroscopically, and its interactions with DNA and antimicrobial activities have been explored (Vural & Kara, 2017). This type of research provides foundational insights into how bromo-chloro pyridine derivatives interact at the molecular level and their potential applications in medicine.
Synthetic Methodologies
Another significant application is in the synthesis of complex organic compounds. For example, selective palladium-mediated functionalization of pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine heterocyclic system has been applied for the total synthesis of natural alkaloids such as variolin B and deoxyvariolin B (Baeza et al., 2010). This showcases the compound's role in facilitating the synthesis of biologically active molecules.
Molecular Structure and Charge Density Analysis
Research on related heterocyclic compounds also includes detailed molecular structure analysis and charge density studies. For example, the charge density distribution and electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine have been experimentally analyzed, providing insights into the covalent nature of bonds within the molecule and the strength of intermolecular interactions (Hazra et al., 2012). Such studies are crucial for understanding the properties of new materials and their potential applications in various fields.
Future Directions
Mechanism of Action
Target of Action
Pyrrolopyridines are a class of compounds that have been studied for their potential biological activities. They are often used as building blocks in medicinal chemistry due to their ability to interact with various biological targets
Mode of Action
The mode of action would depend on the specific biological target of the compound. Pyrrolopyridines can interact with a variety of targets, and the specific interactions would depend on the structure of the compound and the target .
Biochemical Pathways
Again, this would depend on the specific target of the compound. Pyrrolopyridines can be involved in a variety of biochemical pathways due to their potential to interact with different biological targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Organosilicon compounds are generally considered to be stable and resistant to metabolic degradation, which can affect their bioavailability and distribution .
Result of Action
The molecular and cellular effects of the compound would depend on its specific mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the stability and efficacy of a compound. For example, the compound’s storage temperature is suggested to be around +4°C .
Properties
IUPAC Name |
(5-bromo-7-chloropyrrolo[2,3-c]pyridin-1-yl)-tri(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrClN2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-9-14(17)19-16(18)15(13)20/h7-12H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWAAJIFPHPLFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=NC(=C21)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrClN2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674073 | |
Record name | 5-Bromo-7-chloro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198096-80-8 | |
Record name | 5-Bromo-7-chloro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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